![molecular formula C12H17NO B1419756 3-[(Benzyloxy)methyl]pyrrolidine CAS No. 933758-97-5](/img/structure/B1419756.png)
3-[(Benzyloxy)methyl]pyrrolidine
概要
説明
3-[(Benzyloxy)methyl]pyrrolidine is a chemical compound with the molecular formula C12H17NO. It has a molecular weight of 191.27 . The pyrrolidine ring, which is a five-membered nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp³ hybridization . The molecule also has a benzyloxy group attached to the pyrrolidine ring .科学的研究の応用
Anti-Microbial and Anti-Fungal Properties
- The synthesis of a pyrrolidine derivative of carvotacetone showed activity against fungi Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria, highlighting its potential in anti-microbial and anti-fungal applications (Masila et al., 2020).
Enantioselective Catalysis
- Research on diastereomeric derivatives of 3-phosphanylpyrrolidine for asymmetric Grignard cross-coupling reactions demonstrates the use of 3-[(Benzyloxy)methyl]pyrrolidine in enantioselective catalysis, which is crucial in the synthesis of chiral compounds (Nagel & Nedden, 1997).
Synthesis of Optically Active Triamines
- The creation of new optically active triamines using this compound, which involved studying their equilibrium behavior in solution and CuII complex formation, is significant in the development of complex molecular structures (Bernauer et al., 1993).
Synthesis of Hyacinthacines
- The synthesis of partially protected pyrrolidines from D-glucose, using this compound as a precursor, demonstrates its role in the stereoselective synthesis of natural compounds like hyacinthacines (Zhou et al., 2007).
Synthesis of Chiral 3-Substituted Pyrrolidines
- The preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones from derivatives of this compound illustrates its utility in creating compounds with potential pharmacological applications (Suto et al., 1992).
Pyrrolidine Azasugars Synthesis
- An asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for pyrrolidine azasugars, from this compound highlights its role in synthesizing complex sugar analogues (Pei-qiang, 2011).
Fluoroquinolone Antibiotic Synthesis
- The stereoselective synthesis of a key intermediate for fluoroquinolone antibiotics using this compound demonstrates its application in creating novel antibiotics (Lall et al., 2012).
Sialidase Inhibitors Synthesis
- The preparation of pyrrolidine derivatives of N-Acetylneuraminic Acid, which are potential sialidase inhibitors, using this compound, illustrates its role in developing inhibitors for enzymes relevant in various diseases (Czollner et al., 1990).
Safety and Hazards
The safety data sheet for 3-[(Benzyloxy)methyl]pyrrolidine indicates that it is hazardous. It has the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用機序
Target of Action
It is known that pyrrolidine alkaloids, a class of compounds to which 3-[(benzyloxy)methyl]pyrrolidine belongs, have been shown to interact with a variety of biological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, leading to a wide range of biological activities .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
生化学分析
Biochemical Properties
3-[(Benzyloxy)methyl]pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The interactions of this compound with proteins can lead to changes in protein conformation and function, affecting cellular signaling and other biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of proteins and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes or proteins, altering their activity and function. This binding can lead to the inhibition or activation of enzymatic reactions, thereby modulating biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity and effects. Long-term exposure to the compound can result in alterations in cellular function, including changes in cell signaling, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing biochemical pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor of certain enzymes, thereby modulating metabolic processes. Additionally, this compound can affect the production and utilization of metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and effects. The compound is transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound within tissues can affect its activity and function, leading to changes in cellular responses .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its effects on cellular processes .
特性
IUPAC Name |
3-(phenylmethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)9-14-10-12-6-7-13-8-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOAPIACLKWTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663066 | |
| Record name | 3-[(Benzyloxy)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933758-97-5 | |
| Record name | 3-[(Benzyloxy)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


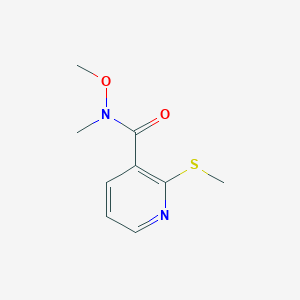
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)
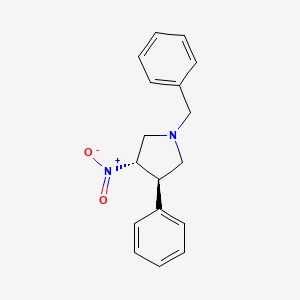

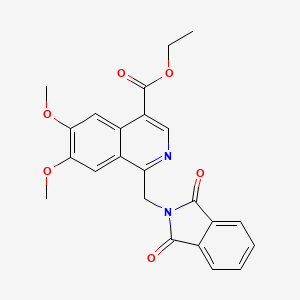
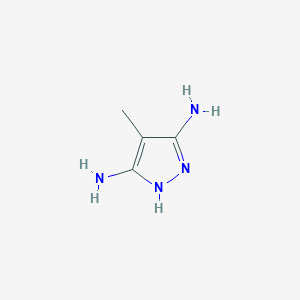
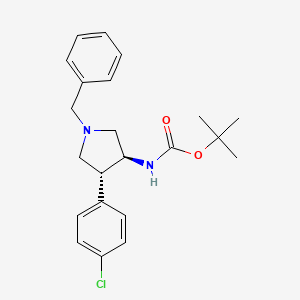
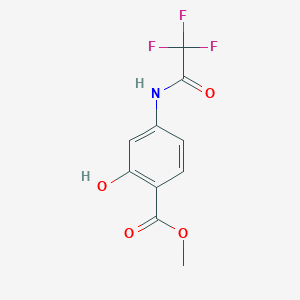
![[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1419690.png)

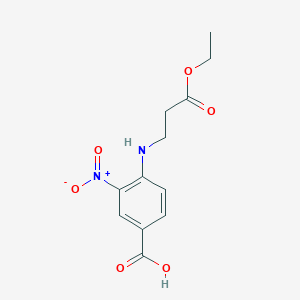
![4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride](/img/structure/B1419694.png)
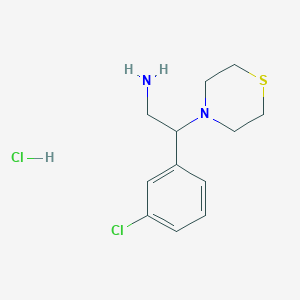
![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)
